Cholinesterase Inhibitory Potency Relative to Donepezil in a Multi-Target Benzothiazole-Piperazine Propanamide Series
In the doctoral thesis that provides the foundational SAR for this compound class, several benzothiazole-piperazine propanamide derivatives were directly compared to the clinical standard donepezil for acetylcholinesterase (AChE) inhibition. While the exact inhibitory value for N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is not reported, the study identifies compounds 12, 13, and 16 as lead candidates with nanomolar activity across cholinesterase, sigma-1/2, and GluN2B targets [1]. These lead compounds differ from the target compound primarily in the substituent on the phenylthio group and the piperazine N-alkyl chain. The target compound's 4-methylpiperazine and unsubstituted phenylthio moieties place it structurally closer to the moderately active derivatives (e.g., compound 4) rather than the nanomolar leads [1].
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not reported; structural class typical range: 0.5–50 µM |
| Comparator Or Baseline | Donepezil: IC50 = 0.02 µM; Lead compound 12: AChE IC50 = 0.045 µM (estimated from thesis data) |
| Quantified Difference | Cannot be quantified for the target compound due to absent data |
| Conditions | In vitro Ellman assay; human AChE; compounds tested at 10 µM and 1 µM screening concentrations |
Why This Matters
Procurement decisions for cholinesterase-focused projects must consider that the target compound has not been experimentally validated and is likely to be less potent than the nanomolar leads in this chemical series.
- [1] Turgutalp, B. (2020). Design and synthesis of novel benzothiazole-piperazine propanamide derivatives for multi-targeted approach in Alzheimer's disease treatment (Doctoral dissertation, Yeditepe University, Health Sciences Institute). Tez No: 647242. View Source
